

# In vivo dissolution and preparation of ART0380 for experiments

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes and Protocols for ART0380** (Alnodesertib)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic integrity. [3][4] In cancer cells, which often exhibit high levels of DNA replication stress and defects in DDR pathways, inhibition of ATR can lead to cell death.[4][5] ART0380 functions as an ATP-competitive inhibitor of the ATR-ATRIP complex.[1][2] It is under investigation for the treatment of advanced or metastatic solid tumors, particularly those with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) protein, both as a monotherapy and in combination with DNA-damaging agents.[5][6]

These application notes provide detailed protocols for the in vivo dissolution and preparation of **ART0380** for experimental use, along with a summary of its solubility in various formulations and an overview of its signaling pathway.

### Quantitative Data: In Vivo Formulations for ART0380



The following table summarizes various solvent systems and the achievable concentrations for the in vivo administration of **ART0380**. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.

| Formulation Components                                      | Achievable Concentration                  | Notes                                                      |
|-------------------------------------------------------------|-------------------------------------------|------------------------------------------------------------|
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline            | ≥ 5 mg/mL (12.87 mM)                      | Results in a clear solution.[7]                            |
| 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)                  | ≥ 5 mg/mL (12.87 mM)                      | Results in a clear solution.[7]                            |
| 10% DMSO, 90% Corn Oil                                      | ≥ 5 mg/mL (12.87 mM)                      | Results in a clear solution.[7]                            |
| 5% DMSO, 40% PEG300, 5%<br>Tween-80, 50% ddH <sub>2</sub> O | 3.9 mg/mL (for a 78 mg/mL<br>DMSO stock)  | The mixed solution should be used immediately.[1]          |
| 5% DMSO, 95% Corn Oil                                       | 0.65 mg/mL (for a 13 mg/mL<br>DMSO stock) | The mixed solution should be used immediately.[1]          |
| Carboxymethyl cellulose sodium (CMC-Na)                     | ≥ 5 mg/mL                                 | Forms a homogeneous suspension for oral administration.[1] |

### **Experimental Protocols**

## Protocol 1: Preparation of ART0380 in a PEG300/Tween-80 Formulation

This protocol is suitable for preparing a clear solution of **ART0380** for injection.

#### Materials:

- ART0380 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]
- Polyethylene glycol 300 (PEG300)[7]
- Tween-80 (Polysorbate 80)[7]



- Saline (0.9% sodium chloride)[7]
- Sterile tubes
- Vortex mixer
- (Optional) Sonicator or water bath

#### Procedure:

- Prepare a Stock Solution: Accurately weigh the desired amount of ART0380 powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[7] Use of a fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][7] If necessary, use gentle warming or sonication to aid dissolution.[7][8]
- Add Excipients Sequentially: In a sterile tube, add the required volumes of each solvent in
  the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the
  calculated volume of the ART0380 DMSO stock solution. b. Add 40% of the final volume as
  PEG300 and mix until the solution is clear.[7] c. Add 5% of the final volume as Tween-80 and
  mix until the solution is clear.[7]
- Final Dilution: Add 45% of the final volume as saline to reach the desired final concentration.
   [7] Mix thoroughly.
- Final Formulation: The resulting mixture should be a clear solution, ready for in vivo administration.[7]

## Protocol 2: Preparation of ART0380 in a SBE-β-CD Formulation

This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE- $\beta$ -CD) to enhance the aqueous solubility of **ART0380**.

### Materials:

ART0380 powder



- Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]
- 20% SBE-β-CD in Saline
- Sterile tubes
- · Vortex mixer

#### Procedure:

- Prepare a Stock Solution: Prepare a concentrated stock solution of ART0380 in DMSO (e.g., 50 mg/mL).[7]
- Dilution: In a sterile tube, add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.[7]
- Final Formulation: Add 10% of the final volume of the **ART0380** DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.[7]

## Protocol 3: Preparation of ART0380 in a Corn Oil Formulation

This protocol is suitable for oral administration of ART0380.

#### Materials:

- ART0380 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]
- Corn Oil[7]
- Sterile tubes
- Vortex mixer

### Procedure:



- Prepare a Stock Solution: Prepare a concentrated stock solution of ART0380 in DMSO (e.g., 50 mg/mL).[7]
- Dilution: In a sterile tube, add 90% of the final desired volume of corn oil.[7]
- Final Formulation: Add 10% of the final volume of the **ART0380** DMSO stock solution to the corn oil and mix thoroughly.[7]

## Signaling Pathway and Experimental Workflow ART0380 Mechanism of Action

ART0380 is a selective inhibitor of ATR kinase, a key component of the DNA Damage Response (DDR) pathway. In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of downstream targets, including CHK1. This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, ART0380 prevents the phosphorylation of CHK1, thereby abrogating the cell cycle checkpoint. In cancer cells with high intrinsic replication stress or defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR-mediated repair leads to the accumulation of DNA damage and ultimately, cell death (apoptosis).





Click to download full resolution via product page

Caption: **ART0380** inhibits the ATR kinase, blocking downstream signaling for cell cycle arrest and DNA repair, leading to apoptosis in cancer cells with high replication stress.

### **Experimental Workflow for In Vivo Studies**

The following diagram outlines a typical workflow for conducting in vivo experiments with **ART0380**.





### Click to download full resolution via product page

Caption: A generalized workflow for in vivo experiments using **ART0380**, from preparation to analysis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. ART0380 | orally selective ATR kinase inhibitor | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S)-ART0380 | Isomer | TargetMol [targetmol.com]
- To cite this document: BenchChem. [In vivo dissolution and preparation of ART0380 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#in-vivo-dissolution-and-preparation-of-art0380-for-experiments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com